5-Methyl-2-thiophenecarboxaldehyde

描述

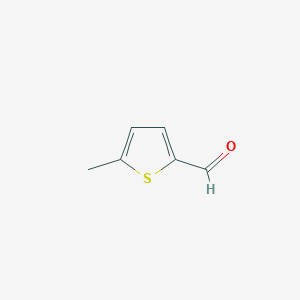

5-Methyl-2-thiophenecarboxaldehyde: is an organic compound with the molecular formula C6H6OS and a molecular weight of 126.176 g/mol . It is a derivative of thiophene, characterized by a methyl group at the 5-position and an aldehyde group at the 2-position. This compound is known for its distinctive odor and is used in various chemical syntheses and industrial applications.

准备方法

合成路线和反应条件: 5-甲基-2-噻吩甲醛可以通过多种方法合成。一种常见的方法是使用 Vilsmeier-Haack 反应条件对 5-甲基噻吩进行甲酰化。 这涉及在低温下将 5-甲基噻吩与 N,N-二甲基甲酰胺和氧氯化磷反应 。

工业生产方法: 在工业环境中,5-甲基-2-噻吩甲醛的生产通常涉及优化的反应条件,以确保高产率和纯度。 该工艺通常包括使用先进的催化体系和受控的反应环境来实现高效合成 。

化学反应分析

反应类型: 5-甲基-2-噻吩甲醛会发生各种化学反应,包括:

氧化: 它可以被氧化生成相应的羧酸。

还原: 醛基可以被还原为醇。

取代: 该化合物可以参与亲电取代反应,尤其是在噻吩环上。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 亲电取代反应通常需要路易斯酸等催化剂。

形成的主要产物:

氧化: 5-甲基-2-噻吩羧酸。

还原: 5-甲基-2-噻吩甲醇。

科学研究应用

Applications Overview

The applications of 5-Methyl-2-thiophenecarboxaldehyde can be categorized into several key areas:

- Flavor and Fragrance Industry

-

Pharmaceutical Research

- In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

-

Chemical Synthesis

- The compound is employed in organic synthesis processes, particularly in the formation of thiophene derivatives. These derivatives are important in materials science and organic electronics.

- Biochemical Studies

Case Study 1: Flavor Profile Development

A study conducted on the volatile compounds present in whiskey highlighted the significance of sulfur compounds, including this compound, in contributing to the complex flavor profiles of aged spirits. The findings suggest that this compound enhances fruity notes and overall sensory appeal .

Case Study 2: Synthesis of Bioactive Compounds

In pharmaceutical research, a synthetic pathway involving this compound was explored to create novel anti-inflammatory agents. The compound acted as a key intermediate, facilitating the introduction of various functional groups that enhanced biological activity .

Data Tables

| Application Area | Description |

|---|---|

| Flavor and Fragrance | Used as a fruity flavoring agent in food products |

| Pharmaceutical Research | Intermediate for synthesizing bioactive compounds |

| Chemical Synthesis | Key component in producing thiophene derivatives |

| Biochemical Studies | Metabolite in yeast fermentation processes |

作用机制

5-甲基-2-噻吩甲醛的作用机制涉及其与各种分子靶标的相互作用。醛基具有很高的反应活性,可以与亲核试剂形成共价键,从而导致形成各种加合物。这种反应性在合成化学中被用来创造复杂的分子。 此外,正在研究其与生物分子的相互作用,以了解其潜在的治疗效果 。

相似化合物的比较

类似化合物:

- 5-甲基噻吩-2-甲醛

- 2-噻吩甲醛,5-甲基-

- 2-甲酰基-5-甲基噻吩

- 5-甲基-2-甲酰基噻吩

比较: 5-甲基-2-噻吩甲醛因噻吩环上同时存在甲基和醛基而独一无二。这两种官能团的组合赋予了其独特的化学性质,使其成为有机合成中一种有价值的中间体。 与它的类似物相比,它提供了反应性和稳定性的平衡,这在各种化学反应中是有利的 。

生物活性

5-Methyl-2-thiophenecarboxaldehyde (CAS Number: 13679-70-4) is a thiophene derivative with notable applications in chemistry and biology. This compound has garnered interest due to its potential biological activities, including its interactions with biomolecules and its implications in various therapeutic contexts. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methyl group and an aldehyde functional group. Its molecular formula is , and it has significant reactivity due to the aldehyde group, which can form covalent bonds with nucleophiles.

1. Genotoxicity Studies

Recent studies have evaluated the genotoxic potential of this compound. In vitro assessments using the Ames test indicated no mutagenic activity across various Salmonella typhimurium strains at concentrations up to 5000 μg/plate, suggesting that the compound does not pose significant mutagenic risks under these conditions . However, weak clastogenic effects were observed in micronucleus tests, indicating potential cytotoxicity at higher concentrations .

| Test Type | Result | Concentration Tested |

|---|---|---|

| Ames Test | No mutagenicity | Up to 5000 μg/plate |

| Micronucleus Test | Weak clastogenic activity | Up to 1262 μg/mL |

The biological activity of this compound is primarily attributed to its ability to react with various biological molecules. The aldehyde group can form adducts with nucleophilic sites on proteins and nucleic acids, potentially leading to alterations in cellular functions. This reactivity is being explored for its implications in drug development and therapeutic applications.

3. Therapeutic Potential

Research is ongoing to investigate the therapeutic potential of this compound, particularly in the context of drug development. Its unique structure allows for interactions that may lead to novel pharmacological effects. The compound's application as an intermediate in synthesizing more complex organic molecules further emphasizes its importance in medicinal chemistry .

Case Study: Flavoring Agent Safety

A comprehensive safety evaluation was conducted on substituted thiophenes, including this compound, used as flavoring agents. The study concluded that while there are low estimated dietary exposures, further detailed studies on metabolism and toxicity are necessary for continued approval as Generally Recognized As Safe (GRAS) substances .

属性

IUPAC Name |

5-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c1-5-2-3-6(4-7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUMDUIUEPIGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047169 | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow, gold, orange or dark brown liquid; roasted, nutty odour | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.168-1.172 | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13679-70-4 | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYL-2-THIOPHENECARBOXALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenecarboxaldehyde, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-THIOPHENECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDF14S002L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 5-Methyl-2-thiophenecarboxaldehyde identified in the research?

A1: this compound plays a crucial role in flavor and fragrance chemistry. Research has identified it as a key flavor component in various food products. For instance, it contributes to the characteristic flavor of sauced beef essence prepared through the Maillard reaction []. It is also found in aged whisky, where its concentration decreases during the aging process []. Additionally, it enhances the porcine fat aroma in natural pork essence, particularly when the fat is treated with enzymatically oxidized pork fat [].

Q2: How does this compound contribute to the flavor profile of food products?

A2: While the exact mechanism of interaction with taste receptors is not fully elucidated in the provided research, this compound, along with other volatile compounds, is identified as a significant contributor to the overall sensory experience. Its presence, alongside molecules like benzaldehyde and γ-terpinene, creates the desired meaty, savory flavors in products like sauced beef essence [].

Q3: Beyond flavor applications, are there other uses for this compound explored in the research?

A3: Yes, research demonstrates the potential of this compound in material science. It serves as a building block for synthesizing Schiff base ligands [, ]. These ligands, when complexed with metal ions like Cobalt (Co) and Nickel (Ni), exhibit interesting properties. For example, the complexes display fluorescence and have been investigated for their metal uptake capabilities, antimicrobial activity, and potential as semiconductors [].

Q4: What is known about the reactivity of this compound?

A4: this compound exhibits reactivity typical of aldehydes. It readily undergoes condensation reactions, as seen in its use in synthesizing Schiff base ligands by reacting with diamines []. Furthermore, it participates in aldol reactions, where the methyl group at the 5-position of the thiophene ring acts as an active methylene group in the presence of a base like potassium cyanide []. This reaction pathway allows for the formation of larger molecules with potential applications in various fields.

Q5: Have there been any studies on the environmental impact of this compound?

A5: The provided research articles primarily focus on its role as a flavor component and a building block in chemical synthesis. Therefore, specific details regarding its environmental impact, degradation pathways, and ecotoxicological effects are not discussed. Further investigation is needed to assess its potential environmental implications.

Q6: Is there any information available on the analytical techniques used to identify and quantify this compound?

A6: The research heavily relies on Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying this compound in complex mixtures like whisky and meat flavorings [, ]. This technique allows for separating the compound from other volatile components and identifying it based on its mass spectrum.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。